

Spectroscopic Profile of 3-Chlorooxolane-2,5-dione: A Technical Guide

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Compound of Interest

Compound Name: 3-Chlorooxolane-2,5-dione

Cat. No.: B072987

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chlorooxolane-2,5-dione**, also known as 3-chlorosuccinic anhydride. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Chlorooxolane-2,5-dione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
Data not available in search results	

Note: Specific peak assignments for ^1H and ^{13}C NMR are pending experimental data.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Description of Vibration
Data not available in search results	

Note: Expected characteristic peaks include two carbonyl ($\text{C}=\text{O}$) stretching bands typical for an anhydride functional group.

Mass Spectrometry (MS)

m/z	Interpretation
Data not available in search results	

Note: The mass spectrum is expected to show the molecular ion peak and fragmentation patterns consistent with the structure of **3-Chlorooxolane-2,5-dione**.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **3-Chlorooxolane-2,5-dione** are not readily available in the public domain. However, standard methodologies for each technique are described below.

NMR Spectroscopy Protocol

A general procedure for obtaining NMR spectra involves dissolving a precisely weighed sample of **3-Chlorooxolane-2,5-dione** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The solution is then transferred to an NMR tube and placed in the spectrometer. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

IR Spectroscopy Protocol

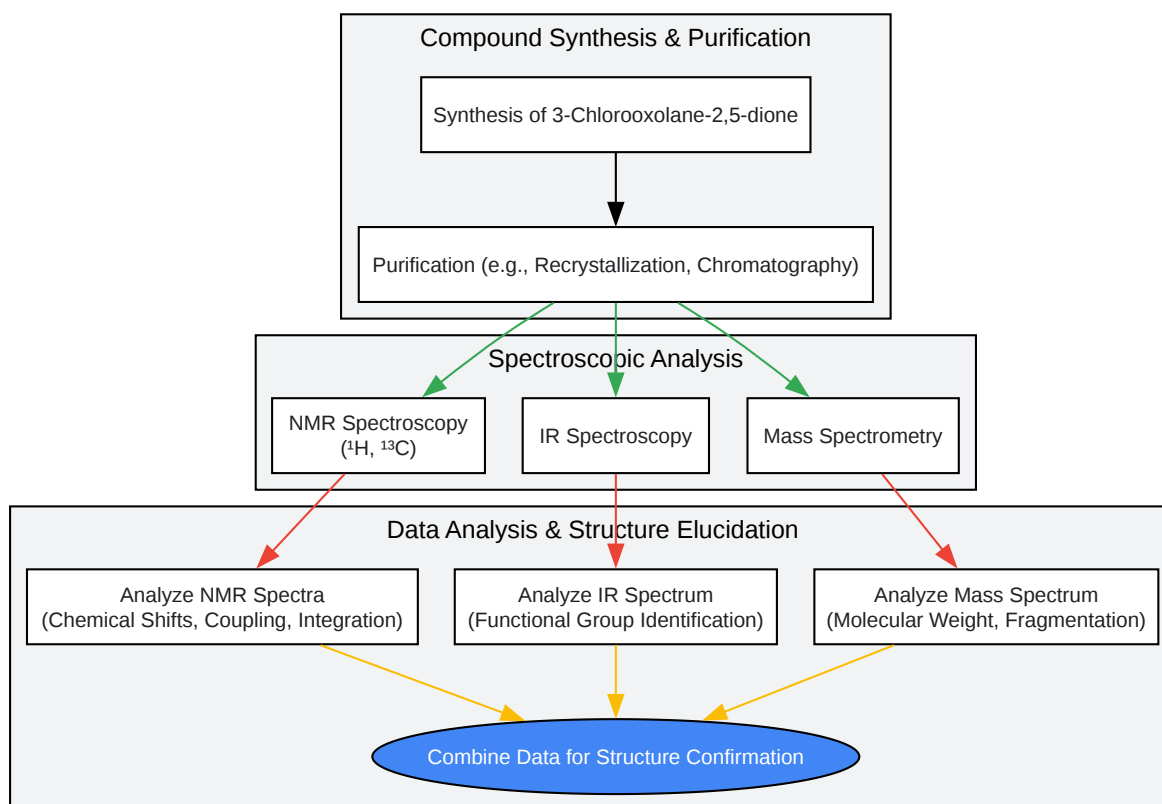
Infrared spectra can be obtained using various techniques. For a solid sample like **3-Chlorooxolane-2,5-dione**, the Attenuated Total Reflectance (ATR) method is common. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Mass Spectrometry Protocol

Mass spectra are typically acquired using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI). The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like **3-Chlorooxolane-2,5-dione**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **3-Chlorooxolane-2,5-dione**.

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